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Compound Name: 2,4-Dichloro-6-fluorobenzaldehyde

Cat. No.: B1593027 Get Quote

An In-depth Technical Guide to the Isomers and IUPAC Nomenclature of C₇H₄ClFO

For Researchers, Scientists, and Drug Development Professionals

Abstract
The molecular formula C₇H₄ClFO represents a diverse array of structural isomers, each

possessing unique chemical properties and potential applications, particularly in the realms of

medicinal chemistry and materials science. This technical guide provides a comprehensive

analysis of the principal isomeric classes of C₇H₄ClFO, with a primary focus on the systematic

determination of their Preferred IUPAC Names (PIN). We will explore the structural diversity of

substituted benzaldehydes, benzoyl chlorides, and benzoyl fluorides, elucidating the

nomenclature rules that govern their naming. Furthermore, this guide will touch upon less

common isomeric structures, offering a complete perspective on the chemical space defined by

C₇H₄ClFO. Detailed structural representations and a consolidated reference table are provided

to serve as a practical resource for professionals in chemical research and development.

Introduction: The Significance of Halogenated
Aromatic Scaffolds
Halogenated aromatic compounds are fundamental building blocks in modern organic

synthesis. The introduction of halogen atoms, such as chlorine and fluorine, into an aromatic

ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity,

metabolic stability, and binding affinity to biological targets.[1] The specific combination of a

chloro and a fluoro group, along with an oxygen-containing functional group, as seen in
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C₇H₄ClFO, gives rise to a rich isomeric landscape. These isomers are of significant interest as

intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3]

An unambiguous and systematic nomenclature is paramount for the clear communication of

chemical structures and for ensuring the reproducibility of scientific research. This guide

adheres to the principles set forth by the International Union of Pure and Applied Chemistry

(IUPAC) to provide a definitive reference for the naming of C₇H₄ClFO isomers.

Guiding Principles of IUPAC Nomenclature for
Substituted Benzenes
The systematic naming of substituted benzene derivatives follows a clear hierarchy of rules.

For the isomers of C₇H₄ClFO, the primary determinant of the parent name and the numbering

of the benzene ring is the principal characteristic group.

Priority of Functional Groups: In the context of C₇H₄ClFO, the aldehyde (-CHO) and acyl

halide (-COX) functional groups have higher priority than halogen substituents (-Cl, -F). The

carbon atom to which this principal functional group is attached is assigned the locant '1'.

Lowest Locant Rule: After assigning position '1' to the principal group, the remaining

substituents are numbered to give the lowest possible set of locants.

Alphabetical Order: When writing the name, the substituents are listed in alphabetical order

(chloro, fluoro), irrespective of their locant numbers.

The workflow for determining the IUPAC name can be visualized as follows:

Caption: IUPAC naming workflow for substituted benzene derivatives.

Major Isomer Class: Chlorofluorobenzaldehydes
This class of isomers features a benzaldehyde core with one chlorine and one fluorine atom

substituted on the benzene ring. The aldehyde group (-CHO) is the principal functional group,

thus the parent name is "benzaldehyde" and the C1 position is assigned to the carbon bearing

the formyl group. There are six possible positional isomers in this class.

Nomenclature Rationale: The aldehyde functional group takes precedence, defining the C1

position. The ring is then numbered to assign the lowest possible locants to the chloro and
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fluoro substituents. For example, in 2-chloro-3-fluorobenzaldehyde, numbering towards the

chlorine atom gives the locant set (2,3), which is lower than numbering in the opposite direction

(6,5).

Representative Structure:

Caption: Structure of 2-Chloro-6-fluorobenzaldehyde.

Major Isomer Class: Chlorofluorobenzoyl Chlorides
In this class, the principal functional group is the benzoyl chloride moiety. The acyl chloride

group (-COCl) is attached to a benzene ring that is also substituted with a chlorine and a

fluorine atom. The parent name is "benzoyl chloride," and the carbon attached to the carbonyl

group is C1. There are six possible positional isomers.

Nomenclature Rationale: Similar to aldehydes, the acyl chloride group dictates the C1 position.

The remaining positions are numbered to minimize the locants for the chloro and fluoro

substituents, which are then cited alphabetically.

Representative Structure:

Caption: Structure of 3-Chloro-4-fluorobenzoyl chloride.

Major Isomer Class: Chlorofluorobenzoyl Fluorides
This class is analogous to the benzoyl chlorides, but with an acyl fluoride (-COF) as the

principal functional group. The parent name is "benzoyl fluoride," and the carbon attached to

the carbonyl group is C1. This class also consists of six possible positional isomers.

Nomenclature Rationale: The acyl fluoride group has priority and defines the C1 position. The

chloro and fluoro ring substituents are numbered with the lowest possible locants and listed

alphabetically in the final name.

Representative Structure:

Caption: Structure of 2-Chloro-5-fluorobenzoyl fluoride.
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Other Potential Structural Isomers
Beyond the major classes, other structural arrangements are possible for C₇H₄ClFO. While

less common, they are important to consider for a comprehensive understanding. These

include:

Halophenyl Formates: These are esters of formic acid where the oxygen is attached to a

chlorofluorophenyl ring. The IUPAC name is based on the substituted phenyl group followed

by "formate". For example, 4-chloro-2-fluorophenyl formate.

Halogenated (Halomethyl)phenols: These isomers would have a phenol backbone with a

halogenated methyl group. However, these structures do not fit the molecular formula

C₇H₄ClFO.

Halophenyl Chloroformates/Fluoroformates: These are esters of chloroformic or fluoroformic

acid. For example, a possible isomer is 4-fluorophenyl chloroformate, although this has the

formula C₇H₄ClFO₂ and is therefore not an isomer. A correct example would be a derivative

of a hypothetical "chloro-fluoro-phenol" reacting with phosgene. The IUPAC nomenclature for

such compounds can be complex, often named as esters of the corresponding haloformic

acid. For instance, chloro(fluoro)phenyl carbonochloridate might be a systematic name, but

these are generally less stable and common.

Given their relative obscurity and potential instability, this guide focuses on the primary and

most relevant isomer classes.

Summary of Principal Isomers of C₇H₄ClFO
The following table provides a consolidated list of the 18 primary positional isomers of

C₇H₄ClFO and their preferred IUPAC names.
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Isomer Class Substitution Pattern Preferred IUPAC Name

Chlorofluorobenzaldehydes 2-Cl, 3-F 2-Chloro-3-fluorobenzaldehyde

2-Cl, 4-F 2-Chloro-4-fluorobenzaldehyde

2-Cl, 5-F 2-Chloro-5-fluorobenzaldehyde

2-Cl, 6-F 2-Chloro-6-fluorobenzaldehyde

3-Cl, 4-F 3-Chloro-4-fluorobenzaldehyde

3-Cl, 5-F 3-Chloro-5-fluorobenzaldehyde

Chlorofluorobenzoyl Chlorides 2-Cl, 3-F
2-Chloro-3-fluorobenzoyl

chloride

2-Cl, 4-F
2-Chloro-4-fluorobenzoyl

chloride

2-Cl, 5-F
2-Chloro-5-fluorobenzoyl

chloride

2-Cl, 6-F
2-Chloro-6-fluorobenzoyl

chloride

3-Cl, 4-F
3-Chloro-4-fluorobenzoyl

chloride

3-Cl, 5-F
3-Chloro-5-fluorobenzoyl

chloride

Chlorofluorobenzoyl Fluorides 2-Cl, 3-F
2-Chloro-3-fluorobenzoyl

fluoride

2-Cl, 4-F
2-Chloro-4-fluorobenzoyl

fluoride

2-Cl, 5-F
2-Chloro-5-fluorobenzoyl

fluoride

2-Cl, 6-F
2-Chloro-6-fluorobenzoyl

fluoride
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3-Cl, 4-F
3-Chloro-4-fluorobenzoyl

fluoride

3-Cl, 5-F
3-Chloro-5-fluorobenzoyl

fluoride

Experimental Protocols: Synthesis Overview
The synthesis of these isomers typically involves multi-step processes, leveraging foundational

reactions in organic chemistry.

Protocol 8.1: Synthesis of Chlorofluorobenzaldehydes
A common route to substituted benzaldehydes is the formylation of a corresponding

chlorofluorobenzene derivative. The Gattermann-Koch reaction is a classic example.[4]

Step-by-step Methodology:

Reactant Preparation: A suitable chlorofluorobenzene is chosen as the starting material.

Generation of Electrophile: Carbon monoxide and hydrochloric acid are reacted in the

presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl) to generate the

formyl cation ([HCO]⁺).

Electrophilic Aromatic Substitution: The chlorofluorobenzene undergoes electrophilic attack

by the formyl cation to form a resonance-stabilized arenium ion.

Deprotonation and Workup: The arenium ion is deprotonated to restore aromaticity, yielding

the chlorofluorobenzaldehyde. The product is then purified, typically via distillation or

chromatography.

Protocol 8.2: Synthesis of Chlorofluorobenzoyl
Chlorides
Substituted benzoyl chlorides are often synthesized from the corresponding benzoic acids.

Step-by-step Methodology:
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Starting Material: A chlorofluorobenzoic acid is used as the precursor.

Chlorination: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride

(SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction Conditions: The reaction is typically carried out in an inert solvent, and may be

gently heated to drive the reaction to completion.

Purification: The resulting chlorofluorobenzoyl chloride is purified by distillation under

reduced pressure to remove the solvent and any byproducts.

Conclusion
The molecular formula C₇H₄ClFO describes a significant number of structural isomers,

primarily categorized as chlorofluorobenzaldehydes, chlorofluorobenzoyl chlorides, and

chlorofluorobenzoyl fluorides. A systematic application of IUPAC nomenclature rules, which

prioritize the principal functional group for naming and numbering, allows for the unambiguous

identification of each of the 18 main positional isomers. Understanding the correct

nomenclature is critical for researchers and professionals in drug development and chemical

synthesis, as the specific substitution pattern on the aromatic ring dictates the molecule's

reactivity, biological activity, and overall utility. This guide serves as a foundational reference for

the systematic naming and classification of these valuable chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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